Cas no 666699-73-6 (2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)

2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol 化学的及び物理的性質
名前と識別子
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- 2-(hydroxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
- 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
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- インチ: 1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2
- InChIKey: KUWPCJHYPSUOFW-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CC=C1[N+]([O-])=O)C1OC(CO)C(C(C1O)O)O
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1206-0014-5μmol |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
666699-73-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1206-0014-3mg |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
666699-73-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1206-0014-4mg |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
666699-73-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1206-0014-1mg |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
666699-73-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1206-0014-2μmol |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
666699-73-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1206-0014-20mg |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
666699-73-6 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Enamine | EN300-18303266-0.05g |
666699-73-6 | 90% | 0.05g |
$2755.0 | 2023-09-19 | ||
A2B Chem LLC | AI54668-5mg |
2-Nitrophenyl-beta-d-galactopyranoside |
666699-73-6 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F1206-0014-20μmol |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
666699-73-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1206-0014-2mg |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
666699-73-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triolに関する追加情報
Research Brief on 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol (CAS: 666699-73-6)
The compound 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol (CAS: 666699-73-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the compound's role as a glycoside derivative, which exhibits promising interactions with various biological targets. Its structure, featuring a hydroxymethyl group and a nitrophenoxy moiety, suggests potential applications in enzyme inhibition and signal transduction modulation. Researchers have particularly noted its affinity for glycosidases, making it a candidate for the treatment of metabolic disorders and infectious diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, the synthesis of 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol was optimized using a novel catalytic approach, achieving a yield of 78% with high purity. The study also explored its stability under physiological conditions, revealing a half-life of approximately 12 hours in simulated gastric fluid, which is favorable for oral administration.
Another key finding comes from a preclinical investigation into its antimicrobial properties. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 4 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
Further research has explored its mechanism of action at the molecular level. Computational docking studies indicate that the compound binds to the active site of bacterial glycosidases, disrupting cell wall synthesis. This aligns with experimental data showing morphological changes in treated bacterial cells, as observed via electron microscopy.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile. Recent pharmacokinetic studies in rodent models revealed a relatively short plasma half-life (t1/2 = 2.3 hours), prompting ongoing research into prodrug formulations to enhance bioavailability. Additionally, structure-activity relationship (SAR) studies are underway to identify analogs with improved potency and selectivity.
In conclusion, 2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol represents a promising scaffold for drug discovery, with demonstrated biological activity and potential for further optimization. Future research directions include expanding its therapeutic applications, improving its pharmacokinetic properties, and exploring combination therapies with existing antimicrobial agents.
666699-73-6 (2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol) 関連製品
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